molecular formula C18H14N2O B315303 N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine

N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine

Cat. No.: B315303
M. Wt: 274.3 g/mol
InChI Key: FEHBJSRIQQGYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine is a chemical compound that belongs to the class of dibenzofurans It is characterized by the presence of a pyridine ring attached to a dibenzofuran structure through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine typically involves the reaction of dibenzo[b,d]furan-3-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce piperidine derivatives.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan-3-amine: Lacks the pyridin-3-ylmethyl group, making it less versatile in certain applications.

    N-(pyridin-3-ylmethyl)formamide: Similar structure but different functional group, leading to different reactivity and applications.

    6,6′-di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan: Contains two pyridine groups, offering different binding properties and applications.

Uniqueness

N-dibenzo[b,d]furan-3-yl-N-(3-pyridinylmethyl)amine is unique due to its specific combination of a dibenzofuran core with a pyridin-3-ylmethyl group. This structure provides a balance of stability and reactivity, making it suitable for a wide range of scientific research applications.

Properties

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)dibenzofuran-3-amine

InChI

InChI=1S/C18H14N2O/c1-2-6-17-15(5-1)16-8-7-14(10-18(16)21-17)20-12-13-4-3-9-19-11-13/h1-11,20H,12H2

InChI Key

FEHBJSRIQQGYPF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC4=CN=CC=C4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCC4=CN=CC=C4

Origin of Product

United States

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